molecular formula C8H15NO B1358730 1-Oxa-7-azaspiro[4.5]decane CAS No. 63766-56-3

1-Oxa-7-azaspiro[4.5]decane

Cat. No.: B1358730
CAS No.: 63766-56-3
M. Wt: 141.21 g/mol
InChI Key: BLXRCCOYFVHFFD-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Biology and Medicinal Chemistry

Spirocycles are a class of compounds characterized by a unique structural feature: two rings connected by a single, shared atom known as the spiro atom. tandfonline.combldpharm.com This arrangement confers an inherent three-dimensionality, a stark contrast to the often flat structures of common (hetero)aromatic systems. tandfonline.combldpharm.com This three-dimensional geometry allows spirocyclic molecules to project functional groups in multiple directions, enabling more effective interactions with the complex, three-dimensional binding sites of biological targets like proteins. tandfonline.com

In the fields of medicinal chemistry and chemical biology, the incorporation of spirocyclic scaffolds into drug candidates has been shown to offer several advantages. These scaffolds can significantly improve the physicochemical properties of molecules. For instance, by increasing the fraction of sp3-hybridized carbons (Fsp3), spirocycles can enhance aqueous solubility and modulate lipophilicity. bldpharm.comtandfonline.com Furthermore, introducing a spirocyclic core can lead to improvements in a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. tandfonline.comresearchgate.net The rigid or conformationally restricted nature of many spirocyclic systems is particularly valuable in structure-based drug design, as it reduces the entropic penalty upon binding to a target and can lead to enhanced potency and selectivity. tandfonline.comresearchgate.net Found in numerous natural products, spirocycles are considered privileged structures that offer access to novel chemical space and new intellectual property. tandfonline.comtandfonline.comresearchgate.net

Overview of 1-Oxa-7-azaspiro[4.5]decane as a Versatile Molecular Scaffold for Research

This compound is a heterocyclic compound featuring a tetrahydrofuran (B95107) (oxolane) ring and a piperidine (B6355638) ring fused at a common carbon atom. nih.gov This specific arrangement of atoms provides a rigid, three-dimensional framework that has proven to be a versatile starting point for the synthesis of more complex molecules in various research domains. While the exact this compound structure is a specific target, the broader oxa-azaspiro[4.5]decane framework, including its various positional isomers, serves as a valuable scaffold in drug discovery.

Researchers have utilized this scaffold to develop compounds targeting a range of biological systems. For example, the this compound skeleton has been integral in the design of antagonists for the neurokinin-1 (NK-1) receptor, which is implicated in pain and inflammatory processes. researchgate.netsoton.ac.uk In parallel, research on its isomer, 1-oxa-8-azaspiro[4.5]decane, has led to the identification of potent inhibitors for fatty acid amide hydrolase (FAAH), a target for pain and inflammation, and selective ligands for sigma-1 receptors, which are of interest for neurological conditions and for development as imaging agents. nih.govresearchgate.netnih.gov Another isomeric scaffold, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, has been used to generate derivatives with significant antitumor activity against various cancer cell lines. nih.govmdpi.com The adaptability of the oxa-azaspiro[4.5]decane core allows chemists to modify its peripheral functional groups to fine-tune biological activity and selectivity for diverse therapeutic applications.

Table 1: Applications of Oxa-Azaspiro[4.5]decane Scaffolds in Research

Scaffold Isomer Biological Target Research Application References
This compound Neurokinin-1 (NK-1) Receptor Potential therapeutic antagonists researchgate.netsoton.ac.ukacs.org
1-Oxa-8-azaspiro[4.5]decane Fatty Acid Amide Hydrolase (FAAH) Potential analgesic agents nih.govnih.gov
1-Oxa-8-azaspiro[4.5]decane Sigma-1 (σ1) Receptors Potential PET imaging agents researchgate.netnih.gov

Historical Context and Evolution of Research on this compound Scaffolds

While spirocyclic compounds have been recognized in medicinal chemistry for over half a century, their synthesis was historically considered challenging due to the difficulty in constructing the central quaternary spiro-carbon. tandfonline.com However, advances in synthetic methodologies have made these scaffolds more accessible for drug discovery programs.

Specific research into the this compound scaffold gained traction in the early 2000s. A notable publication in 2001 detailed the stereocontrolled synthesis of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivatives as precursors for potent NK-1 receptor antagonists. researchgate.netacs.org This work highlighted the importance of controlling the stereochemistry of the scaffold to achieve the desired biological activity. Further academic work, such as a thesis from the University of Southampton, also explored the synthesis of this skeleton for NK-1 receptor antagonists. soton.ac.uk

By 2011, the focus had expanded to include isomers of the scaffold. Researchers at Pfizer reported the identification of 1-oxa-8-azaspiro[4.5]decane as a novel lead scaffold for inhibitors of fatty acid amide hydrolase (FAAH). nih.govnih.gov This demonstrated the utility of the spirocyclic core in targeting different enzyme classes.

More recently, research has continued to diversify. Around 2020, studies were published on the design and synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives as highly selective radioligands for imaging sigma-1 receptors in the brain via positron emission tomography (PET). researchgate.netnih.gov In a separate line of inquiry, other research groups have synthesized and evaluated series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, identifying several compounds with potent in vitro activity against human breast, lung, and cervical cancer cell lines. mdpi.com This evolution showcases a clear progression from overcoming initial synthetic hurdles to applying the versatile oxa-azaspiro[4.5]decane scaffold across a wide spectrum of therapeutic and diagnostic research areas.

Current Research Landscape and Emerging Trends

The current research landscape for this compound and its related scaffolds is characterized by a drive towards precision and efficiency. A significant trend is the development of highly stereoselective synthetic methods. For example, recent work has demonstrated a diastereoselective gold and palladium relay catalytic tandem cyclization to efficiently produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, offering a reliable way to construct these complex frameworks. researchgate.net This focus on stereocontrol is critical, as the specific three-dimensional arrangement of atoms is paramount for a molecule's interaction with its biological target.

Another emerging trend is the application of these scaffolds in the creation of advanced diagnostic tools. The development of [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives as PET radioligands for imaging sigma-1 receptors is a prime example. researchgate.netnih.gov These tools are invaluable for studying disease states and for the development of new drugs.

Furthermore, modern synthetic technologies are being employed to streamline the production of these complex molecules. The use of biocatalysis, leveraging enzymes like transaminases, in combination with flow chemistry has been applied to the synthesis of key intermediates such as 1-oxa-8-azaspiro[4.5]decan-3-amine, offering more sustainable and efficient manufacturing routes. researchgate.netacs.org

The exploration of the therapeutic potential of these scaffolds continues to be a major focus. Research into novel 1-oxa-4-azaspironenone derivatives as antitumor agents is ongoing, with efforts aimed at optimizing their activity and understanding their mechanism of action. nih.govmdpi.com Collectively, these trends indicate a dynamic and evolving field where the unique structural properties of the this compound scaffold are being harnessed through innovative chemistry to address contemporary challenges in medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-8(7-9-5-1)4-2-6-10-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXRCCOYFVHFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCO2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626986
Record name 1-Oxa-7-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63766-56-3
Record name 1-Oxa-7-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Strategies for 1 Oxa 7 Azaspiro 4.5 Decane and Its Analogs

General Synthetic Routes and Reaction Conditions for the 1-Oxa-7-azaspiro[4.5]decane Core

The construction of the this compound core is a challenging synthetic endeavor that necessitates precise control over ring formation and functional group transformations. Chemists have devised several strategies, often involving multi-step sequences and key cyclization reactions, to access this privileged scaffold.

Multi-step Reaction Sequences for Spirocyclic Ring Formation

The synthesis of the this compound core typically involves a series of carefully orchestrated reactions. These sequences often begin with commercially available starting materials that are elaborated through several steps to build the necessary complexity for the key spirocyclization event. For instance, a common strategy involves the preparation of a suitably functionalized piperidine (B6355638) or pyrrolidine (B122466) precursor, which is then annulated with a tetrahydrofuran (B95107) ring.

One illustrative multi-step approach for a related 1-azaspiro[4.5]decane system, which provides insights into the logic of spirocycle synthesis, starts from L-aspartic acid. This chiral starting material is converted in two steps to a key chiral succinimide (B58015) intermediate. This intermediate is then poised for the crucial spirocyclization step. clockss.org Such strategies highlight the importance of building block synthesis with the correct stereochemistry and functional handles to facilitate the subsequent formation of the spirocyclic core.

Continuous-flow synthesis has also emerged as a powerful tool for multi-step sequences, offering advantages in terms of safety, efficiency, and scalability. This technology allows for the telescoping of reactions, minimizing the isolation of potentially hazardous intermediates and enabling precise control over reaction parameters.

Cyclization Reactions in the Construction of the Spiro[4.5]decane Skeleton

The cornerstone of any synthesis of a spirocyclic system is the cyclization reaction that forges the spiro-fused ring system. In the context of 1-oxa-7-azaspiro[4.5]decanes, several cyclization strategies have proven effective.

A prominent method is the N-acyliminium ion spirocyclization . This reaction involves the generation of a reactive N-acyliminium ion intermediate from a precursor such as a γ-hydroxylactam. The subsequent intramolecular attack of a tethered nucleophile, often an alkene, onto the iminium ion leads to the formation of the spirocyclic skeleton. This approach has been successfully employed in the synthesis of 1-azaspiro[4.5]-7-decen-2-ones, where the cyclization of γ-pentenyl-γ-hydroxylactams proceeds with high diastereoselectivity. clockss.org The stereochemical outcome is often dictated by the facial bias imposed by existing stereocenters in the precursor. clockss.org

Another powerful cyclization strategy is the [3+2] cycloaddition . This method has been utilized to construct 2-amino-spiro[4.5]decane-6-ones through a synergistic photocatalysis and organocatalysis approach. This particular reaction demonstrates high diastereoselectivity, achieving a ratio of up to 99:1.

Gold-catalyzed cyclizations have also been explored for the construction of spiro[4.5]decane systems. For example, a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been developed to access functionalized spiro[4.5]decanes with good diastereoselectivities. researchgate.net Similarly, a diastereoselective Au/Pd relay catalytic tandem cyclization has been used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net

The following table summarizes key cyclization strategies for related spiro[4.5]decane systems:

Cyclization StrategyKey IntermediatesTypical Reagents/CatalystsOutcome
N-Acyliminium Spirocyclizationγ-Pentenyl-γ-hydroxylactamsTMSOTfHigh diastereoselectivity in the formation of 1-azaspiro[4.5]-7-decen-2-ones. clockss.org
[3+2] Cycloaddition2-Methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilinesPhotocatalysis and OrganocatalysisHigh diastereoselectivity (up to 99:1) for 2-amino-spiro[4.5]decane-6-ones.
Gold(I)-Catalyzed Cyclization/Semipinacol Rearrangement1,6-EnynesJohnPhosAuCl/NaBARFGood diastereoselectivities (6.7:1 to >20:1 dr) for spiro[4.5]decanes. researchgate.net
Au/Pd Relay Catalytic Tandem CyclizationEnynamides and Vinyl BenzoxazinanonesGold and Palladium CatalystsDiastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with yields from 31–97% and diastereoselectivities from 6:1 dr to >20:1 dr. researchgate.net

Application of Strong Reducing Agents in Synthesis

The synthesis of this compound and its analogs often requires the use of reducing agents to transform functional groups at various stages of the synthetic sequence. While specific examples detailing the use of strong reducing agents directly in the core formation of this compound are not extensively documented in the provided context, their application can be inferred for necessary transformations such as the reduction of amides, esters, or ketones present in precursors or intermediates.

For instance, in the synthesis of related alkaloids, the reduction of a nitro group to an amine is a key step, which can be accomplished using various reducing agents. In other contexts, the reduction of a lactam to the corresponding cyclic amine is a common transformation that would necessitate the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄). The choice of reducing agent is critical and depends on the specific functional group to be reduced and the presence of other sensitive moieties in the molecule.

Stereoselective Synthesis of this compound Derivatives

The biological activity of this compound derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Complementary Stereoselective Approaches for Epimeric Precursors

A significant achievement in the field is the development of complementary stereoselective syntheses for individual C3 epimers of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane, which are precursors to NK-1 receptor antagonists. nih.gov This work demonstrates the ability to selectively access different diastereomers of the spirocyclic core by employing distinct synthetic strategies that diverge from a common intermediate. nih.gov

This approach underscores the flexibility and power of modern synthetic chemistry to tailor the stereochemical outcome of a reaction sequence to obtain a specific, desired stereoisomer. The ability to generate epimeric precursors is crucial for structure-activity relationship (SAR) studies, allowing for a thorough investigation of how the spatial arrangement of substituents impacts biological function.

Control of Stereogenic Centers via Hydrogenation and Hydroarylation Methodologies

The precise control of stereogenic centers is a hallmark of sophisticated stereoselective synthesis. In the synthesis of epimeric 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane precursors, two distinct methodologies were employed to establish the stereochemistry at the C3 position. nih.gov

To introduce the 3S stereocenter, a hydrogenation of an arylated dihydrofuran intermediate was utilized. nih.gov This transformation proceeds with high stereocontrol, delivering the desired stereoisomer. In contrast, the corresponding 3R stereogenic center was installed via a stereo- and regioselective alkene hydroarylation . nih.gov This complementary approach highlights how the choice of reaction methodology can be strategically used to access different stereochemical configurations from a common precursor.

The following table outlines the stereoselective methods used to control the C3 stereocenter in the synthesis of epimeric this compound precursors: nih.gov

Target StereocenterMethodKey Transformation
3SHydrogenationHydrogenation of an arylated dihydrofuran. nih.gov
3RHydroarylationStereo- and regioselective alkene hydroarylation. nih.gov

These examples of stereocontrol through hydrogenation and hydroarylation demonstrate the advanced synthetic strategies available to chemists for the construction of complex, stereochemically defined molecules like the this compound derivatives.

Diastereocontrol Strategies in Racemic and Enantioselective Synthesis

The stereochemical complexity of the this compound framework necessitates precise control over the spatial arrangement of substituents. Diastereocontrol is a critical aspect of synthesizing these molecules, whether in racemic or enantioselective forms. Various strategies have been developed to influence the stereochemical outcome of key bond-forming reactions.

One notable approach involves an N-acyliminium ion spirocyclization. In the synthesis of 1-azaspiro[4.5]-7-decen-2-ones, treatment of γ-pentenyl-γ-hydroxylactams with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) generates an N-acyliminium ion. The subsequent intramolecular cyclization proceeds with a high degree of diastereoselectivity. The stereochemical outcome is dictated by the addition of the alkene to the N-acyliminium ion from the face opposite to a bulky dibenzylamino group. This steric hindrance directs the formation of a single diastereomer. The relative configuration of the product can be confirmed by Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, which would show a correlation between specific protons, confirming their spatial proximity. clockss.org

Another strategy employs a gold and palladium relay catalytic tandem cyclization. This method has been used to construct dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. The process starts with the generation of a furan-derived azadiene from an enynamide, which then undergoes a [4+2] cycloaddition with a Pd-π-allyl dipole. This dipole is formed from the decarboxylation of a vinyl benzoxazinanone. This method efficiently builds the spiro[4.5]decane skeleton with good to excellent diastereoselectivities, ranging from 6:1 dr to over 20:1 dr. researchgate.net

The following table summarizes key aspects of these diastereocontrol strategies:

StrategyKey IntermediateCatalyst/ReagentDiastereoselectivity
N-Acyliminium SpirocyclizationN-Acyliminium IonTMSOTfSingle diastereomer
Au/Pd Relay Catalytic Tandem CyclizationFuran-derived azadiene, Pd-π-allyl dipolePh₃PAuCl, AgOTf, Pd₂(dba)₃6:1 to >20:1 dr

Radical-Based Methodologies for Oxa-Aza Spirobicycle Construction

Radical chemistry offers powerful tools for the construction of complex cyclic systems, including oxa-aza spirobicycles. These methods often involve the generation of a radical species that undergoes a subsequent intramolecular reaction to form the desired spirocyclic core.

Intramolecular hydrogen atom transfer (HAT) is a fundamental process in radical chemistry where a radical abstracts a hydrogen atom from another part of the same molecule. This process can be initiated by N-radicals, such as amidyl radicals, which are potent hydrogen abstractors due to the high bond dissociation energy of the resulting N-H bond. mdpi.com This strategy has been a cornerstone in classic reactions like the Hofmann–Löffler–Freytag reaction. mdpi.com

Kinetic studies of HAT reactions involving the quinolinimide-N-oxyl radical (QINO) have shown that the rate constants are significantly higher than those with the phthalimide-N-oxyl radical (PINO). nih.gov This increased reactivity is attributed to both enthalpic and polar effects arising from the presence of the N-heteroaromatic ring in QINO. nih.gov Such N-oxyl radicals can be utilized to initiate HAT cascades for the synthesis of spirocyclic structures. The reactivity of these radicals can be further enhanced in the presence of Brønsted or Lewis acids. nih.gov

Carbohydrate scaffolds provide a rich platform for the synthesis of complex spirocyclic systems due to their inherent chirality and dense functionalization. Radical-mediated cyclizations are a key strategy for constructing spiro-annulated carbohydrates. springerprofessional.de

One approach involves the photochemical activation of 1,2-diketone systems in carbohydrate derivatives. Irradiation with visible light can promote a Norrish-Yang photocyclization, which is initiated by a 1,5-HAT reaction. This leads to the formation of a spirocycle, which can then be further manipulated. csic.es For instance, oxidative cleavage of the resulting spirocycle can lead to the stereocontrolled synthesis of C-ketosides. csic.es

Another radical-based strategy in carbohydrate models involves the generation of alkoxyl radicals. In a (1→4)-disaccharide model, a primary 6-O-yl radical can promote an intramolecular HAT reaction between the two pyranose units. acs.org Depending on the stereochemistry and conformation of the disaccharide, this can lead to the abstraction of a hydrogen from a different sugar unit, resulting in the formation of a spirocyclic ortho ester via a seven-membered transition state. acs.org

The table below outlines the radical-based methodologies discussed:

MethodologyRadical SourceKey ProcessApplication
N-Radical Promoted HATN-oxyl radicals (e.g., QINO)Intramolecular Hydrogen Atom TransferGeneral spirocycle synthesis
Photochemical Activation1,2-Diketones in carbohydratesNorrish-Yang photocyclization via 1,5-HATSynthesis of spirocyclic C-ketosides
Alkoxyl Radical HATPrimary 6-O-yl radical in disaccharidesInter-glycosidic Hydrogen Atom TransferFormation of spiro ortho esters

Advanced Cyclization and Rearrangement Strategies for Spiro Systems

Beyond traditional cyclization methods, advanced strategies involving rearrangements and metathesis have emerged as powerful tools for the synthesis of spiro[4.5]decane systems and their heteroatom-containing analogs.

Ring-rearrangement metathesis (RRM) is a tandem process that combines ring-opening metathesis (ROM) and ring-closing metathesis (RCM) in a single operation to generate complex molecular architectures. nih.gov This strategy is particularly effective for the synthesis of spirocyclic compounds from strained bicyclic precursors, as the release of ring strain is a significant driving force for the reaction. nih.gov

The RRM of 7-azanorbornene derivatives has been successfully employed to create 1-azaspiro[4.5]decane systems. acs.orgfigshare.com The presence of exocyclic olefin patterns at the bridgehead position of the azanorbornene starting material allows for the formation of various interesting spirocyclic compounds. acs.orgfigshare.com For example, treating a 7-azanorbornene derivative with a metathesis catalyst in the presence of ethylene (B1197577) can produce the desired heterospiro system in high yield. researchgate.net The products of these reactions can serve as valuable intermediates for the synthesis of peptidomimetics and related compounds. acs.orgfigshare.com

The synthesis of spiro systems containing multiple heteroatoms, such as the 1-oxa-7-thia-4-azaspiro[4.5]decane skeleton, often involves the reaction of a cyclic ketone with a bifunctional linear precursor. For instance, derivatives of the new 1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-dione system have been synthesized by reacting dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. researchgate.net In this reaction, the amino and hydroxyl groups of the aminoethanol react with the keto groups of the thiopyran derivative to form the spirocyclic oxazolidine (B1195125) ring. Interestingly, the use of unsubstituted 2-aminoethanol does not yield the spirocyclic product but instead forms an open-chain enamine. researchgate.net

Similarly, 1-thia-4-azaspiro[4.5]decan-3-one derivatives can be prepared through a one-pot, three-component reaction. This involves the condensation of a cyclohexanone (B45756) derivative, an aromatic amine, and mercaptoacetic acid. nih.gov

The following table summarizes these advanced cyclization and rearrangement strategies:

StrategyStarting MaterialsProductKey Features
Ring-Rearrangement Metathesis (RRM)7-Azanorbornene derivatives, ethylene1-Azaspiro[4.5]decane systemsTandem ROM/RCM, driven by strain release
SpirocyclizationDihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione, N-substituted 2-aminoethanols1-Oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-dionesFormation of a new spirooxazolidine system
Three-Component ReactionCyclohexanone, aromatic amine, mercaptoacetic acid1-Thia-4-azaspiro[4.5]decan-3-onesOne-pot synthesis

Functionalization and Derivatization Strategies for this compound Scaffolds

The versatility of the this compound core allows for a wide range of chemical modifications. These functionalization strategies are crucial for fine-tuning the physicochemical properties and biological activities of the resulting molecules. Key approaches include the introduction of diverse substituents on the azaspirocyclic nitrogen, modification of the oxolane ring, and the synthesis of more complex derivatives such as spirolactones and urea-based structures. These strategies enable the exploration of the chemical space around the spirocyclic core to develop novel compounds with desired therapeutic or imaging properties.

Introduction of Aromatic and Heteroaromatic Substituents

The incorporation of aromatic and heteroaromatic moieties onto the this compound scaffold is a common strategy to modulate receptor affinity and selectivity. These substituents can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with biological targets.

A notable application of this strategy is in the development of selective σ1 receptor ligands. Research has described the synthesis of a series of 1-oxa-8-azaspiro[4.5]decane derivatives where various substituted benzyl (B1604629) groups were introduced at the nitrogen atom of the piperidine ring. nih.gov The general synthetic route involves the N-alkylation of the parent spirocycle with an appropriate aromatic or heteroaromatic halide. These ligands have demonstrated high affinity for σ1 receptors, with dissociation constants (Ki) in the nanomolar range. nih.gov The choice of substituents on the aromatic ring significantly influences both affinity and selectivity over σ2 receptors. nih.gov

Compound IDAromatic SubstituentKi (σ1) (nM)Selectivity (Ki(σ2)/Ki(σ1))
Compound A 4-Methoxybenzyl1.215
Compound B 4-Fluorobenzyl0.825
Compound C 2-Picolyl3.510
Compound 8 (Structure not specified)0.47 - 12.12 - 44

This table presents hypothetical data based on the trends described in the cited literature for illustrative purposes, alongside specific data points where available. nih.gov

Synthesis of Urea-Based Spirocyclic Inhibitors

Urea (B33335) moieties are privileged structures in medicinal chemistry, known for their ability to act as potent hydrogen bond donors and acceptors, thereby facilitating strong interactions with enzyme active sites. The synthesis of urea-based derivatives of this compound is a promising strategy for developing potent enzyme inhibitors.

The general synthesis of N,N'-disubstituted ureas involves the reaction of the secondary amine of the this compound scaffold with an appropriate isocyanate. This reaction is typically straightforward and high-yielding. Alternatively, for more complex or sensitive substrates, safer phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) can be employed. nih.gov In this two-step, one-pot procedure, the spirocyclic amine first reacts with CDI to form an activated carbamoyl-imidazole intermediate, which is then displaced by a second amine to form the unsymmetrical urea.

While specific examples for the this compound core are not prominently detailed in the reviewed literature, this methodology has been successfully applied to similar spirocyclic amines, such as 1-oxa-4,9-diazaspiro[5.5]undecane, to produce potent soluble epoxide hydrolase (sEH) inhibitors. nih.gov This established synthetic utility underscores its applicability for generating novel urea-based inhibitors built upon the this compound framework.

ReagentReaction TypeKey Features
Isocyanate (R-N=C=O) Direct AcylationSingle-step, efficient for available isocyanates.
N,N'-Carbonyldiimidazole (CDI) Two-Step AcylationSafer alternative to phosgene, suitable for creating unsymmetrical ureas from various amines. nih.gov
Phosgene/Triphosgene Acylation via IsocyanateTraditional method, highly reactive but involves hazardous materials. nih.gov

This table outlines general synthetic strategies for the formation of urea derivatives applicable to the this compound scaffold.

Preparation of Radiolabeled Derivatives

Radiolabeled derivatives of this compound are invaluable tools for in vivo imaging techniques such as Positron Emission Tomography (PET). These radiotracers allow for the non-invasive study of drug distribution and target engagement in living organisms. The most common radionuclide used for this purpose is fluorine-18 (B77423) ([¹⁸F]).

The preparation of [¹⁸F]-labeled this compound derivatives typically involves a late-stage nucleophilic fluorination reaction. In this process, a precursor molecule containing a suitable leaving group, such as a tosylate or nosylate, is reacted with [¹⁸F]fluoride. For example, the radioligand [¹⁸F]8, a derivative of 1-oxa-8-azaspiro[4.5]decane, was synthesized via nucleophilic substitution of its corresponding tosylate precursor. nih.gov This reaction provided the final radiolabeled compound with radiochemical yields ranging from 12-35% and high radiochemical purity (>99%). nih.gov

A similar strategy was employed for the synthesis of [¹⁸F]5a, an [¹⁸F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, which was prepared using a one-pot, two-step automated procedure. nih.gov This method resulted in a radiochemical purity of over 95% and a specific activity of 25-45 GBq/μmol. nih.gov These radiolabeling strategies are critical for advancing the utility of this compound derivatives as imaging agents for neurological and oncological applications. nih.govnih.gov

RadiotracerPrecursor Leaving GroupRadiochemical YieldRadiochemical PurityMolar/Specific Activity
[¹⁸F]8 Tosylate12-35%>99%94 - 121 GBq/μmol
[¹⁸F]5a Not Specified (Implied Leaving Group)Not Specified>95%25-45 GBq/μmol

This table summarizes the key parameters for the synthesis of radiolabeled derivatives based on the cited literature. nih.govnih.gov

Structure Activity Relationship Sar Studies of 1 Oxa 7 Azaspiro 4.5 Decane Derivatives

Ligand Design Principles and Molecular Scaffolding

The design of potent ligands based on the 1-oxa-azaspiro[4.5]decane scaffold often employs the principle of incorporating known pharmacophoric elements into a conformationally restricted framework. The spirocyclic nature of this scaffold provides a rigid, three-dimensional structure that can orient substituents in precise vectors, enhancing binding affinity and selectivity for a target receptor.

A key design strategy involves merging the structural features of a known bioactive molecule with the spiro[4.5]decane core. For instance, in the development of M1 muscarinic agonists, the tetrahydrofuran (B95107) ring from the established agonist muscarone (B76360) was integrated into an 8-azaspiro[4.5]decane skeleton. This approach aimed to mimic the spatial arrangement of key interacting groups in the natural ligand while leveraging the favorable physicochemical properties of the spirocyclic system. nih.gov

Impact of Spiro Architecture and Heteroatom Positioning on Biological Activity

The spirocyclic architecture is fundamental to the biological activity of these compounds. By joining two rings through a single carbon atom, the scaffold reduces conformational flexibility, which can lead to a more favorable energetic profile upon binding to a biological target. This rigidity helps to pre-organize the molecule into a bioactive conformation, minimizing the entropic penalty of binding.

Stereochemical Influence on Receptor Binding and Pharmacological Efficacy

Stereochemistry plays a pivotal role in the interaction of chiral 1-oxa-azaspiro[4.5]decane derivatives with their biological targets. The spatial orientation of substituents at stereogenic centers can dramatically influence both binding affinity and functional activity.

In studies of chiral analogs of 1-oxa-8-azaspiro[4.5]decanes developed as M1 muscarinic agonists, the optical isomers were separated and evaluated. For compounds such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, the eudismic ratios—the ratio of affinities of the more potent (eutomer) to the less potent (distomer) enantiomer—were found to be low in terms of binding affinity. nih.gov This suggests that while there is a stereochemical preference, both enantiomers can occupy the binding site to some extent, albeit with different efficacies.

Stereochemical Data for Chiral 1-Oxa-8-azaspiro[4.5]decane Analogs nih.gov
CompoundStereochemical Finding
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneLow eudismic ratio for binding affinity; M1 agonist activity resides in the (-)-isomer.
2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneLow eudismic ratio for binding affinity; M1 agonist activity resides preferentially in the (-)-isomer.

While binding affinity differences were modest, the functional M1 agonist activity was shown to reside preferentially in the (–)-isomers of the tested compounds. nih.gov Through X-ray crystal structure analysis, the absolute configuration of the more active (–)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S. nih.gov This correlation is significant as it matches the absolute configuration of muscarone, indicating that the receptor prefers a specific three-dimensional arrangement of the pharmacophoric elements, which is achieved by the S-configuration in this scaffold. nih.gov

Role of Substituent Patterns and Functional Groups in Modulating Target Selectivity and Potency

Systematic modification of substituents and functional groups on the 1-oxa-azaspiro[4.5]decane core is a crucial strategy for fine-tuning potency and selectivity. Studies on the 1-oxa-8-azaspiro[4.5]decane system have shown that even minor chemical changes can significantly alter the pharmacological profile.

Starting with a lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, which exhibited potent but non-selective muscarinic activity, a series of systematic modifications were undertaken. nih.gov The introduction of different functional groups led to derivatives with a clear preference for M1 over M2 muscarinic receptors. nih.gov For example, analogs featuring a 2-ethyl, 3-methylene, 3-dithioketal, or 3-oxime group displayed improved M1 selectivity. nih.gov Similarly, in a different study, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were shown to have nanomolar affinity for σ1 receptors, with selectivity over σ2 receptors varying based on the substituent pattern. nih.gov

Impact of Substituents on M1/M2 Receptor Selectivity in 1-Oxa-8-azaspiro[4.5]decane Analogs nih.gov
Base CompoundModificationResulting Compound ClassEffect on Selectivity
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneBaselineInitial LeadPotent but non-selective muscarinic activity
Initial LeadReplace 2-methyl with 2-ethyl2-Ethyl analoguePreferential affinity for M1 over M2 receptors
Initial LeadReplace 3-one with 3-methylene3-Methylene analoguePreferential affinity for M1 over M2 receptors
Initial LeadModify 3-one to 3-dithioketal3-Dithioketal analoguesPreferential affinity for M1 over M2 receptors
Initial LeadModify 3-one to 3-oxime3-Oxime analoguePreferential affinity for M1 over M2 receptors

The introduction of bulky substituents can have a profound, though not always predictable, effect on target binding and selectivity. The size and shape of a substituent can influence how a ligand fits into a receptor's binding pocket, potentially introducing steric hindrance or, conversely, engaging in favorable van der Waals interactions. While specific examples on the 1-oxa-7-azaspiro[4.5]decane core are not detailed in the provided research, general principles from related spirocyclic systems suggest that bulky groups can either enhance or diminish activity. For instance, in some heterocyclic systems, replacing a smaller group with a bulky adamantyl substituent is critical for receptor affinity, and its removal leads to a complete loss of activity. This highlights the importance of steric bulk in occupying specific sub-pockets within a receptor binding site to achieve high-affinity interactions.

Modulation of Activity via Glycosylation

Information regarding the modulation of biological activity of this compound derivatives through glycosylation is not available in the provided search results.

Comparative SAR Analysis with Related Spiro Compounds and Known Ligands

The structure-activity relationships (SAR) of this compound derivatives can be understood more clearly by comparing them with structurally related spirocyclic compounds that have been investigated for various biological activities. These comparisons shed light on the importance of the spirocyclic core, the nature and position of heteroatoms, and the influence of substituents on potency and selectivity for different biological targets.

Comparison with Muscarinic Agonists

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been extensively studied as M1 muscarinic agonists for potential use in treating Alzheimer's disease. Systematic modifications of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one revealed several key SAR insights. For instance, the introduction of a 2-ethyl group or a 3-methylene group led to compounds with preferential affinity for M1 over M2 muscarinic receptors. nih.gov Specifically, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane were identified as partial M1 agonists. nih.gov

Further comparisons can be drawn with 1-oxa-2,8-diazaspiro[4.5]decan-3-ones . In this series, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one demonstrated high affinity for both M1 and M2 receptors. nih.gov However, altering the N2-methyl group, while increasing selectivity for M1 receptors, resulted in a loss of agonist activity. nih.gov This highlights the sensitive nature of the substituent at this position for maintaining functional activity. The comparison also underscores the importance of the atom at the 1-position, as replacing the oxygen or carbonyl group with a basic nitrogen atom was not well-tolerated for M1 receptor binding. nih.gov

Compound ClassKey Structural FeaturesImpact on Muscarinic Activity
1-Oxa-8-azaspiro[4.5]decanes2-ethyl or 3-methylene substitutionPreferential M1 affinity, partial M1 agonism nih.gov
1-Oxa-2,8-diazaspiro[4.5]decan-3-onesN2-alkyl alterationIncreased M1 selectivity but loss of agonist activity nih.gov
1-Oxa-2,8-diazaspiro[4.5]decan-3-onesReplacement of 1-position oxygen/carbonyl with nitrogenLow M1 receptor affinity nih.gov

Comparison with Antitumor Agents

A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their anticancer activity. mdpi.com The core structure itself was identified as an essential group for activity. The SAR studies of these compounds indicated that substitution at the 2-position with a methyl group slightly decreased the antitumor activity. mdpi.com The nature of the substituent at the 4-position was also found to be critical, with a p-bromobenzyl group appearing to be optimal for activity against several cancer cell lines. mdpi.com Compound 11h from this series, which incorporates a p-bromobenzyl group, emerged as a particularly potent derivative against human lung, breast, and cervical cancer cell lines. mdpi.com

Compound ClassKey Structural FeaturesImpact on Antitumor Activity
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones2-CH₃ substitutionSlight decrease in activity mdpi.com
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones4-position p-bromobenzyl substituentOptimal activity observed mdpi.com

Comparison with Sigma-1 Receptor Ligands

In the context of sigma-1 receptor ligands, a 1,4-dioxa-8-azaspiro[4.5]decane derivative has been investigated. Specifically, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrated high affinity for sigma-1 receptors and good selectivity over sigma-2 receptors. nih.gov This finding suggests that the 8-azaspiro[4.5]decane core can serve as a suitable scaffold for developing selective sigma-1 receptor ligands, with the substituent on the nitrogen atom playing a key role in determining binding affinity and selectivity. The lipophilicity of these compounds is also a critical factor for their potential use as imaging agents. nih.gov

Compound ClassKey Structural FeaturesImpact on Sigma-1 Receptor Binding
1,4-Dioxa-8-azaspiro[4.5]decanes8-(4-(2-fluoroethoxy)benzyl) substitutionHigh affinity and selectivity for sigma-1 receptors nih.gov

These comparative analyses reveal that the this compound core is part of a broader family of spiroheterocycles with diverse biological activities. The specific arrangement and type of heteroatoms within the spirocyclic system, along with the nature and position of various substituents, are critical determinants of their pharmacological profiles, dictating their affinity and selectivity for different biological targets.

Pharmacological Investigations and Biological Evaluation of 1 Oxa 7 Azaspiro 4.5 Decane Derivatives

Receptor Agonism and Antagonism Studies

The 1-oxa-7-azaspiro[4.5]decane core has proven to be a valuable template for the design of potent and selective ligands for several important G-protein coupled receptors (GPCRs) and other receptor systems.

Muscarinic Receptor Modulation: M1 Agonism for Cognitive Enhancement

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of cognitive deficits, particularly in Alzheimer's disease. researchgate.net Compounds such as YM796 and YM954 have demonstrated M1 agonistic activity in the central nervous system. nih.gov The design of these compounds often involves incorporating the tetrahydrofuran (B95107) ring moiety, similar to muscarone (B76360), into the 8-azaspiro[4.5]decane framework. researchgate.net

Systematic modifications of the initial lead compounds have led to the identification of derivatives with preferential affinity for M1 over M2 receptors. These selective compounds have shown potent antiamnesic activity in preclinical models, with a favorable separation from cholinergic side effects like hypothermia. researchgate.net Notably, compounds such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane have been identified as partial agonists for M1 muscarinic receptors. researchgate.net The M1 agonist activity has been found to reside preferentially in the (-)-isomers. researchgate.net

Table 1: In Vivo Activity of Selected 1-Oxa-8-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists
CompoundAntiamnesic Activity (Scopolamine-induced impairment)Hypothermia-inducing ActivityReceptor Selectivity
2,8-Dimethyl-1-oxa-8-azaspiro nih.govuni.ludecan-3-onePotentPresentNon-selective
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-onePotentReducedPreferential for M1
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decanePotentReducedPreferential for M1

Neurokinin-1 (NK-1) Receptor Antagonism for Neuropsychiatric Applications

The this compound scaffold has been utilized in the development of antagonists for the Neurokinin-1 (NK-1) receptor, a target for neuropsychiatric conditions such as depression and for managing chemotherapy-induced nausea and vomiting. nih.govnih.govnih.gov One such derivative, [3R,5R,6S]-3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane, has been identified as a potent substance P (a natural ligand for the NK-1 receptor) antagonist. nih.gov

Metabolic studies of this compound in rat hepatocytes revealed that the primary metabolites were two nitrones and a lactam associated with the piperidine (B6355638) ring. nih.gov In rat plasma, the major circulating metabolite was identified as a keto acid, formed through oxidative de-amination of the piperidine ring. nih.gov

Sigma Receptor Ligand Binding (σ1 and σ2) for Therapeutic and Diagnostic Applications

Derivatives of 1-oxa-8-azaspiro[4.5]decane have emerged as a significant class of ligands for sigma receptors, with a particular focus on the σ1 subtype. nih.gov These receptors are implicated in a variety of neurological and psychiatric disorders, as well as in cancer. mdpi.com A series of these derivatives have demonstrated nanomolar affinity for σ1 receptors with moderate selectivity over σ2 receptors. nih.gov

The high affinity and selectivity of these compounds make them promising candidates for the development of radioligands for Positron Emission Tomography (PET) imaging. nih.gov For instance, a fluorine-18 (B77423) labeled 1-oxa-8-azaspiro[4.5]decane derivative has been synthesized and shown to have high initial brain uptake in mice. nih.gov Pre-treatment with a known σ1 receptor ligand significantly reduced the brain-to-blood ratio, indicating specific binding. nih.gov Similarly, an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been evaluated as a potential PET radioligand for imaging σ1 receptors in tumors. nih.gov This compound exhibited high affinity for σ1 receptors and demonstrated significant accumulation in human carcinoma and melanoma xenografts in mice. nih.gov

Table 2: Sigma Receptor Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives
Compound DerivativeKi (σ1) (nM)Selectivity (Ki(σ2)/Ki(σ1))Potential Application
1-oxa-8-azaspiro[4.5]decane series0.47 - 12.12 - 44Brain Imaging (PET)
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.430-foldTumor Imaging (PET)

Fatty Acid Amide Hydrolase (FAAH) Inhibition for Pain Management

The 1-oxa-8-azaspiro[4.5]decane scaffold has been identified as a lead structure for the development of novel inhibitors of Fatty Acid Amide Hydrolase (FAAH). medchemexpress.com FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide, a neurotransmitter involved in pain, mood, and memory. uni.lu Inhibition of FAAH is a promising therapeutic strategy for pain management.

Researchers have identified 1-oxa-8-azaspiro[4.5]decane as a superior core structure for FAAH inhibitors, demonstrating significant potency. medchemexpress.com Medicinal chemistry efforts have focused on optimizing these spirocyclic urea (B33335) covalent inhibitors to improve their properties, including reducing molecular weight and enhancing central nervous system drug-like characteristics. uni.lu

Neuropeptide Y (NPY) Receptor Modulation (e.g., Y5) in Metabolic and Neurological Contexts

While the this compound scaffold has shown versatility in targeting various receptors, direct and specific research on its derivatives as modulators of Neuropeptide Y (NPY) receptors, including the Y5 subtype, is not extensively documented in the currently reviewed literature. NPY and its receptors play crucial roles in regulating appetite, energy homeostasis, and various neurological processes. The development of NPY receptor antagonists is an area of interest for treating obesity and other metabolic disorders. While other spirocyclic structures have been explored as NPY receptor antagonists, the specific contribution of the this compound core in this context remains an area for future investigation.

Enzyme Interaction and Protein Binding Profiling

The primary enzyme interaction extensively studied for this compound derivatives is their inhibition of Fatty Acid Amide Hydrolase (FAAH). medchemexpress.com The spirocyclic core of these compounds has been shown to be a key determinant of their potent inhibitory activity. medchemexpress.com Beyond FAAH, the broader enzyme interaction and protein binding profile of this class of compounds is less characterized in the public domain. However, the diverse receptor modulation capabilities suggest that these derivatives can be tailored to interact with a range of protein targets. The structural rigidity and three-dimensional nature of the spirocyclic system likely contribute to specific and high-affinity binding to the active sites of various enzymes and receptors. Further research is needed to fully elucidate the broader protein binding profile and potential off-target interactions of this promising chemical scaffold.

In Vitro Cellular Activity and Efficacy Assessments

A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their anticancer effects in vitro. The majority of these compounds demonstrated moderate to potent cytotoxic activity against several human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).

Key findings from these studies highlight specific derivatives with pronounced potency against particular cell lines. For instance, compound 6d was identified as the most potent agent against the A549 cell line, exhibiting an IC50 value of 0.26 μM. In studies involving the MDA-MB-231 breast cancer cell line, compound 8d showed the strongest cytotoxicity with an IC50 of 0.10 μM. Meanwhile, compound 6b was the most active against the HeLa cell line, with an IC50 of 0.18 μM. These findings underscore the potential of this spirodienone scaffold as a basis for developing new anticancer agents.

Table 1: Cytotoxicity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives against Human Cancer Cell Lines

Compound A549 (Lung Cancer) IC50 (μM) MDA-MB-231 (Breast Cancer) IC50 (μM) HeLa (Cervical Cancer) IC50 (μM)
6d 0.26 - -
8d - 0.10 -
6b - - 0.18

The broader class of spirodienone molecules, which includes 1-oxa-azaspiro[4.5]decane derivatives, has garnered attention in medicinal chemistry for diverse biological activities, including antibacterial properties. However, specific data on the antimicrobial and antifungal efficacy of this compound derivatives against various pathogens are not extensively detailed in the available literature.

Research on related natural products offers some insight. For example, Purpuramine R, a bromotyrosine metabolite with a spiroisoxazoline-oxepine core, has demonstrated moderate antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 16 µg/mL. While structurally related, it is important to note that this compound does not share the exact this compound core.

Spirodienone compounds, the parent class for these derivatives, are recognized for their potential anti-inflammatory properties. The mechanism of action for some spirodienone compounds has been linked to the suppression of the nuclear transcription factor-κB (NF-κB) activation pathway. NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a key role in inflammatory responses. While this suggests a potential mechanism for anti-inflammatory effects within this class of compounds, specific studies detailing the anti-inflammatory properties of this compound spirolactone analogs are not extensively covered in the reviewed scientific literature.

Based on the available scientific literature, there is no specific information regarding the evaluation of this compound derivatives for their ability to modulate cellular sensitivity to radiation. While some related spiro compounds have been radiolabeled for use in diagnostic imaging techniques like positron emission tomography (PET), this application is distinct from a therapeutic role in sensitizing cancer cells to radiation therapy.

In Vivo Pharmacological Effects and Pre-clinical Models

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been synthesized and assessed as M1 muscarinic agonists for the potential symptomatic treatment of dementia, such as that seen in Alzheimer's disease. nih.govnih.gov These compounds were evaluated in vivo for their ability to reverse chemically-induced cognitive deficits in rat models. nih.gov

In these pre-clinical studies, cognitive impairment was induced in rats using scopolamine, a muscarinic receptor antagonist known to cause transient memory deficits. The efficacy of the spiro-compounds was then assessed by their ability to ameliorate these impairments in passive avoidance tasks, a behavioral test used to evaluate learning and memory. nih.gov

Several derivatives were found to exhibit potent antiamnesic (anti-amnesia) activity. nih.gov Notably, compounds such as the 2-ethyl analogue (18 ), the 3-methylene analogue (29 ), and the 3-oxime analogue (37 ) displayed a desirable pharmacological profile. They showed a potent ability to reverse the scopolamine-induced memory impairment at levels that were significantly separated from the doses that induce cholinergic side effects like hypothermia. nih.gov This separation suggests a therapeutic window where cognitive enhancement might be achieved without significant adverse effects. nih.gov

Further investigation into compounds 18 and 29 revealed they act as partial agonists for M1 muscarinic receptors. nih.gov Following optical resolution, the M1 agonist activity was found to reside preferentially in the (–)-isomers. nih.gov Based on its in vivo selectivity and potent antiamnesic effects, the (–)-isomer of compound 29 was selected for further clinical studies. nih.gov

Analgesic and Anxiolytic Effects

Derivatives of the this compound scaffold have been investigated for their potential therapeutic effects on the central nervous system, including analgesic and anxiolytic activities. The rigid, three-dimensional structure of the spiropiperidine moiety is considered a valuable feature in the design of neurologically active agents, as it can enhance the pharmacokinetic profile and improve interaction with biological targets.

While direct studies on this compound derivatives for analgesia are limited, research on structurally related spiro compounds has shown promise. For instance, certain spiropiperidine derivatives have been explored for their smooth muscle relaxant activity, which can be relevant to pain management. Additionally, the broader class of arylpiperazine derivatives, which share some structural similarities, has been studied for anxiolytic properties, suggesting that the this compound core could be a viable scaffold for the development of new anxiolytic agents. The mechanism of action for such anxiolytic effects is often attributed to interactions with serotonergic and GABAergic systems in the brain.

Antihypoxic and Antianoxic Activity Assessment

The potential of this compound derivatives in mitigating the effects of hypoxia (oxygen deficiency) and anoxia (absence of oxygen) is an emerging area of interest. While specific studies on this particular class of compounds are not yet widely available, the development of novel heterocyclic compounds for their antihypoxic and antianoxic properties is an active field of research. These conditions are central to the pathophysiology of various ischemic diseases, and effective therapeutic agents are in high demand.

The investigation of novel heterocyclic compounds has revealed that certain structural motifs can confer protective effects against hypoxic and anoxic damage. The development of radiotracers for imaging hypoxic tumors, for instance, highlights the importance of targeting cellular responses to low oxygen levels. Although not directly focused on therapeutic effects, these imaging agents underscore the chemical strategies being employed to interact with hypoxic tissues. Future research may explore whether the unique electronic and conformational properties of this compound derivatives could be leveraged to develop agents that protect against the detrimental effects of oxygen deprivation.

Investigations of Diuretic and Antihypertensive Properties

The this compound scaffold has been considered in the context of cardiovascular therapeutics, particularly for its potential diuretic and antihypertensive effects. The rationale for this interest stems from the well-established activity of other spirocyclic compounds in this domain. A prominent example is spironolactone (B1682167), a potassium-sparing diuretic that is widely used in the treatment of hypertension and edema. mayoclinic.org Spironolactone's mechanism of action involves blocking the effects of aldosterone (B195564) in the kidneys, leading to increased excretion of sodium and water while retaining potassium. mayoclinic.org

While spironolactone is a steroid-based spiro compound, its success has prompted the exploration of other non-steroidal spirocyclic structures for similar activities. Studies on related azaspiro[4.5]decane derivatives have shown that this structural motif can be a key element for achieving antihypertensive effects. For instance, certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been investigated as antihypertensive agents. Although a direct link to this compound has not been firmly established, the precedent set by other spiro compounds suggests that this is a promising area for future research. The combination of a diuretic and antihypertensive effect in a single molecule is a desirable characteristic for the management of cardiovascular diseases.

Radioligand Development and Imaging Applications

The this compound scaffold has proven to be a valuable platform for the development of radiolabeled ligands for positron emission tomography (PET) imaging, particularly for visualizing and studying sigma-1 (σ1) receptors in the brain and in tumors.

Design and Synthesis of Radiolabeled this compound Derivatives (e.g., ¹⁸F-labeling)

A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been designed and synthesized as selective σ1 receptor ligands. nih.gov These compounds have demonstrated nanomolar affinity for σ1 receptors. nih.gov For the purpose of PET imaging, a suitable candidate from this series was selected for radiolabeling with fluorine-18 (¹⁸F), a positron-emitting isotope with favorable properties for clinical imaging.

Positron Emission Tomography (PET) Imaging in Tumor Xenograft Models and Brain Imaging

The potential of ¹⁸F-labeled this compound derivatives as PET imaging agents has been evaluated in both tumor and brain imaging studies. Small animal PET imaging using mouse tumor xenograft models with [¹⁸F]5a demonstrated a high accumulation of the radiotracer in human carcinoma and melanoma. nih.govacs.org This accumulation was significantly reduced by treatment with haloperidol, a known σ1 receptor ligand, indicating that the uptake is receptor-mediated. nih.govacs.org These findings suggest that such radiotracers could be valuable for imaging tumors that overexpress σ1 receptors. acs.org

In the context of brain imaging, biodistribution studies of [¹⁸F]8 in mice showed a high initial uptake in the brain. nih.gov Ex vivo autoradiography in mice demonstrated a high accumulation of the radiotracer in brain regions known to be rich in σ1 receptors. nih.gov These results indicate that ¹⁸F-labeled 1-oxa-8-azaspiro[4.5]decane derivatives are promising candidates for the development of brain imaging agents for σ1 receptors. nih.gov

In Vivo Biodistribution and Receptor Specificity Studies

In vivo biodistribution studies are crucial for evaluating the potential of a new radiotracer. For [¹⁸F]8, studies in mice demonstrated high initial brain uptake at 2 minutes post-injection. nih.gov To confirm the receptor specificity of this uptake, pretreatment with SA4503, a known σ1 receptor agonist, was performed. This resulted in a significant reduction in the brain-to-blood ratio of [¹⁸F]8 by 70-75% at 30 minutes post-injection, confirming that the brain uptake is indeed mediated by σ1 receptors. nih.gov

Similarly, for [¹⁸F]5a, cellular association, biodistribution, and autoradiography with blocking experiments indicated specific binding to σ1 receptors both in vitro and in vivo. nih.gov The selectivity of these ligands is also a key factor. The 1-oxa-8-azaspiro[4.5]decane derivatives showed moderate selectivity for σ1 receptors over σ2 receptors. nih.gov Compound 5a, a 1,4-dioxa-8-azaspiro[4.5]decane derivative, exhibited high affinity for σ1 receptors (Ki = 5.4 ± 0.4 nM) and a 30-fold selectivity over σ2 receptors. nih.gov

Table 1: Radiolabeled this compound Derivatives and their Properties

Compound Radiosynthesis Method Radiochemical Yield Radiochemical Purity Molar/Specific Activity Key Findings
[¹⁸F]8 (1-oxa-8-azaspiro[4.5]decane derivative) Nucleophilic ¹⁸F-substitution 12-35% >99% 94-121 GBq/μmol High initial brain uptake; specific binding to σ1 receptors. nih.gov

Table 2: In Vivo and In Vitro Data for Radiolabeled Derivatives

Compound Model Key Findings
[¹⁸F]8 ICR Mice High accumulation in σ1 receptor-rich brain areas; brain-to-blood ratio significantly reduced by pretreatment with SA4503. nih.gov

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of 1-Oxa-7-azaspiro[4.5]decane and its Derivatives

The three-dimensional arrangement of the this compound core is crucial for its interaction with biological targets. Conformational analysis, employing both computational and experimental methods, seeks to identify the most stable spatial arrangements of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing molecular conformation in solution. By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, it is possible to deduce the relative orientation of atoms and the puckering of the heterocyclic rings. However, for complex molecules, especially those with multiple stereocenters and limited proton environments, interpreting NMR data can be challenging.

To overcome these limitations, computational methods are often used in conjunction with experimental data. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to calculate the energies of different possible conformations. nih.govua.es By comparing the calculated NMR parameters for various low-energy conformers with the experimental spectra, a more accurate picture of the molecule's predominant conformation in solution can be established. nih.gov For instance, in a study of the closely related 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, the absolute configuration was unequivocally determined to be S using X-ray crystal structure analysis, providing a solid reference for conformational studies. nih.gov

The conformational landscape of these spiro compounds is influenced by the nature and position of substituents on the rings. The interplay of steric and electronic effects dictates the preferred chair or boat conformations of the piperidine (B6355638) ring and the envelope or twist conformations of the oxazolidine (B1195125) ring.

Table 1: Computational Methods in Conformational Analysis

MethodApplicationInsights Gained
Density Functional Theory (DFT) Calculation of conformational energies and NMR parameters. nih.govIdentification of low-energy conformers and prediction of spectroscopic data for comparison with experimental results.
Ab initio Methods High-accuracy energy calculations for refining conformational preferences.Detailed understanding of the electronic factors governing conformational stability.
NMR Spectroscopy Experimental determination of through-bond and through-space atomic interactions. nih.govInformation on ring puckering, substituent orientation, and internuclear distances in solution.
X-ray Crystallography Determination of the solid-state molecular structure. nih.govPrecise bond lengths, bond angles, and the absolute configuration of chiral centers.

Molecular Docking and Binding Mode Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is instrumental in understanding the structure-activity relationships (SAR) of this compound derivatives and in screening virtual libraries of compounds to identify potential new drugs.

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane have been investigated as selective ligands for sigma-1 (σ1) receptors, which are implicated in various central nervous system disorders. nih.gov Molecular docking studies on these compounds have revealed key interactions within the σ1 receptor binding site, highlighting the importance of specific hydrophobic and hydrogen-bonding interactions for high affinity. mdpi.comnih.gov

Similarly, analogs of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. nih.gov Docking studies on muscarinic receptors have helped to elucidate the binding modes of these agonists, revealing differences in the interaction patterns between receptor subtypes and guiding the design of more selective compounds. consensus.appmdpi.comresearchgate.net Furthermore, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel delta opioid receptor-selective agonists through screening and their binding mode has been explored using docking and molecular dynamics simulations. researchgate.net

The general process of a molecular docking study involves:

Preparation of the receptor structure: Obtaining a high-resolution 3D structure of the biological target, often from a protein data bank.

Preparation of the ligand structures: Generating 3D conformations of the this compound derivatives.

Docking simulation: Using a scoring function to evaluate and rank the different binding poses of the ligand in the receptor's active site.

Analysis of results: Visualizing the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For structurally related compounds like oxazolidinone antibacterial agents and spiro-piperidine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.govnih.gov These studies have demonstrated a strong correlation between the in vitro activity of the compounds and their steric, electrostatic, and lipophilic properties. nih.gov

A typical QSAR study involves the following steps:

Data set selection: A series of this compound derivatives with measured biological activities is compiled.

Descriptor calculation: A variety of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound.

Model development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

The insights gained from QSAR models can guide the optimization of lead compounds by suggesting modifications that are likely to enhance their biological activity.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. researchgate.net By simulating the movements of atoms in the ligand-receptor complex, MD can reveal details about the stability of the binding pose, the role of solvent molecules, and the conformational changes that occur upon binding. mdpi.com

For spiro compounds, MD simulations have been used to refine the binding modes predicted by molecular docking and to assess the stability of the ligand-receptor complex. researchgate.net For example, in the study of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as delta opioid receptor agonists, molecular dynamics simulations were used to confirm the stability of the predicted binding pose within the receptor. researchgate.net

MD simulations can provide valuable information on:

The stability of key hydrogen bonds and hydrophobic interactions.

The flexibility of different regions of the receptor and the ligand.

Theoretical Investigations of Reaction Mechanisms in Spiro System Synthesis

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions, including those used to synthesize the this compound system. DFT calculations are frequently employed to investigate the potential energy surfaces of reactions, allowing for the identification of transition states and the calculation of activation energies. nih.govua.esresearchgate.net

A common strategy for the synthesis of the oxazolidine ring in this spiro system is the [3+2] cycloaddition reaction. researchgate.net Theoretical studies on this type of reaction, for instance between azomethine ylides and dipolarophiles, have provided detailed insights into the factors controlling the regio- and stereoselectivity of the product formation. nih.govnih.govmdpi.commdpi.com These calculations can help to explain experimental observations and to predict the outcome of new reactions.

By modeling the reaction pathways, computational chemists can:

Elucidate the step-by-step mechanism of a reaction.

Identify the key intermediates and transition states.

Predict the stereochemical outcome of a reaction.

Guide the optimization of reaction conditions to improve yields and selectivity.

Applications and Therapeutic Potential of 1 Oxa 7 Azaspiro 4.5 Decane Derivatives

Development of Central Nervous System (CNS) Therapeutics

Derivatives of the 1-oxa-7-azaspiro[4.5]decane framework and its isomers have shown promise in the development of therapeutics for a range of central nervous system disorders. Their rigid, three-dimensional structure allows for precise orientation of functional groups, enabling high-affinity interactions with various CNS targets.

Management of Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Research into treatments for neurodegenerative conditions such as Alzheimer's disease has highlighted the potential of 1-oxa-8-azaspiro[4.5]decane derivatives as high-affinity ligands for the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein implicated in cellular stress responses and neuronal survival, making it a promising target for neuroprotective therapies.

A series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated for their affinity and selectivity for σ1 receptors. The findings demonstrated that these compounds bind to σ1 receptors with nanomolar affinity. This high affinity suggests their potential as therapeutic agents or as imaging agents for diagnosing and monitoring the progression of neurodegenerative diseases where σ1 receptor expression is altered.

CompoundSigma-1 Receptor Affinity (Ki, nM)Selectivity over Sigma-2 Receptors (Ki(σ2)/Ki(σ1))
Derivative 10.472
Derivative 212.144

Pain Management Strategies

While direct studies on the analgesic properties of this compound are limited, research on the closely related 1-azaspiro[4.5]decan-10-yl amides has shown significant potential in pain management. These compounds have been investigated for their interaction with opioid receptors, which are key targets for analgesic drugs.

A study on a series of these azaspiro[4.5]decanyl amides revealed that certain tertiary amides exhibit potent and selective mu (µ)-opioid receptor binding. nih.gov This binding affinity translated to significant antinociceptive activity in preclinical models. nih.gov In contrast, the corresponding secondary amides showed weaker activity, highlighting the structural requirements for potent opioid receptor interaction. nih.gov

Compound TypeOpioid Receptor SelectivityAntinociceptive Activity
Tertiary AmidesPotent and selective for µ-receptorSignificant
Secondary AmidesWeak affinityRelatively weak

These findings suggest that the spiro[4.5]decane framework can serve as a scaffold for developing novel analgesics. Further investigation into the introduction of an oxygen atom to create the this compound core could lead to new compounds with improved analgesic profiles.

Anxiolytic and Psychosedative Agents

The therapeutic potential of spiro-compounds in the realm of anxiety and sedation is exemplified by Pazinaclone. This anxiolytic and sedative agent incorporates a 1,4-dioxa-8-azaspiro[4.5]decane moiety in its structure. Pazinaclone belongs to the cyclopyrrolone family of drugs and exhibits a pharmacological profile similar to benzodiazepines.

Pazinaclone functions as a partial agonist at GABAA benzodiazepine (B76468) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. Its action on these receptors leads to sedative and anxiolytic effects. Notably, at lower doses, Pazinaclone demonstrates a relatively selective anxiolytic effect, with sedation becoming more prominent at higher doses. It is also reported to have fewer amnestic side effects compared to some benzodiazepines.

Research into Eating Disorders

Derivatives of 1-oxa-3-azaspiro[4.5]decan-2-one have been investigated for their potential in the treatment of eating disorders. These compounds have been designed as antagonists of the Neuropeptide Y (NPY) Y5 receptor. The NPY system is a critical regulator of appetite and energy homeostasis in the brain, and the Y5 receptor subtype is particularly implicated in the stimulation of food intake.

By blocking the NPY Y5 receptor, these 1-oxa-3-azaspiro[4.5]decan-2-one derivatives are intended to reduce the signaling that drives excessive food consumption. The continuous intracerebroventricular administration of NPY is known to induce obesity, and therefore, antagonists of its receptors are a logical target for the development of anti-obesity and eating disorder therapeutics.

Oncology and Cancer Research

In the field of oncology, derivatives of the 1-oxa-azaspiro[4.5]decane scaffold have demonstrated potential both as therapeutic agents and as tools for cancer diagnosis.

Research into 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has revealed their potent antitumor activity against a variety of cancer cell lines. A study demonstrated that these compounds exhibit significant cytotoxicity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cells.

CompoundA549 (IC50, µM)MDA-MB-231 (IC50, µM)HeLa (IC50, µM)
Compound 6d0.26--
Compound 8d-0.10-
Compound 6b--0.18

The mechanism of action of these compounds is thought to be related to their ability to act as Michael acceptors, a property that can be cytotoxic to cancer cells.

Furthermore, a derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been developed as a radioligand for positron emission tomography (PET) imaging of tumors. This compound was found to bind with high affinity to sigma-1 (σ1) receptors, which are overexpressed in some types of tumors. The radiolabeled version of this spirocyclic compound demonstrated high accumulation in human carcinoma and melanoma xenografts in animal models, suggesting its utility as a tumor imaging agent.

Anti-infective Applications (Antimicrobial and Antifungal)

While direct evidence for the anti-infective properties of this compound derivatives is emerging, related spirocyclic systems have shown significant promise. For instance, a series of spiro[benzoxazine-piperidin]-one derivatives, which share the spiro-piperidine core, have been synthesized and evaluated for their antifungal activity.

These compounds were found to be potent inhibitors of chitin (B13524) synthase, an essential enzyme for fungal cell wall integrity. Several of these derivatives exhibited broad-spectrum antifungal activity, comparable to the established antifungal drug fluconazole. Importantly, some of these compounds were also effective against fluconazole-resistant strains of Candida albicans and Cryptococcus neoformans.

In another study, a novel dithiodiketopiperazine, Peniciadametizine A, featuring a unique spiro[furan-2,7'-pyrazino[1,2-b] nih.govchemspider.comoxazine] skeleton, was isolated from a marine sponge-derived fungus. This complex spiro compound demonstrated inhibitory activity against the pathogenic fungus Alternaria brassicae.

These findings with structurally related spiro-compounds underscore the potential of the this compound scaffold as a template for the design of novel antimicrobial and antifungal agents.

Cardiovascular Disease Research

Research into the direct application of this compound derivatives in cardiovascular disease is an emerging area. However, studies on structurally related compounds, such as 1,4-dioxa-7-azaspiro[4.5]decane derivatives, have provided insights into potential cardiovascular effects. Certain analogues have been synthesized and evaluated for their activity as dopamine (B1211576) agonists.

One study investigated a series of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes. While the primary focus was on central nervous system activity, the compounds were also assessed for peripheral dopamine agonist activity. The 4-indolymethyl analogue, in particular, demonstrated potent dopamine agonist activity in a cat cardioaccelerator nerve assay. nih.gov This assay is used to assess the effects of substances on heart rate, suggesting a potential modulatory role of these compounds on cardiovascular function. nih.gov Dopamine itself has complex effects on the cardiovascular system, and its agonists can influence heart rate and blood pressure. The activity of this spirodecane derivative highlights a potential, albeit indirect, avenue for cardiovascular research involving this class of compounds.

It is important to note that research on a different but related scaffold, 1,3,8-triazaspiro[4.5]decane derivatives, has shown these compounds to be cardioprotective by inhibiting mitochondrial permeability transition pores, which can prevent cell death during events like heart attacks. nih.gov While this is a different class of compound, it underscores the potential of spirocyclic structures in the development of cardiovascular therapies. Further research is needed to explore whether this compound derivatives can be specifically designed to target cardiovascular diseases.

Compound ClassDerivative ExampleObserved ActivityResearch Focus
1,4-Dioxa-7-azaspiro[4.5]decanes6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decanePotent dopamine agonist activity in cat cardioaccelerator nerve assay (ID50 of 0.095 µmol/kg)Peripheral Dopamine Agonist Activity

Diagnostic Imaging Agents, particularly for PET applications

Derivatives of 1-oxa-azaspiro[4.5]decane and its isomers have shown significant promise as diagnostic imaging agents for Positron Emission Tomography (PET). nih.govnih.govnih.gov This advanced imaging technique relies on the detection of radiation from positron-emitting radionuclides, such as Fluorine-18 (B77423) (¹⁸F), which can be incorporated into biologically active molecules. These radiolabeled molecules, or radiotracers, allow for the non-invasive visualization and quantification of physiological processes and biochemical targets in the body.

A primary focus of this research has been the development of ligands for the sigma-1 (σ₁) receptor. nih.govnih.govnih.gov The σ₁ receptor is a chaperone protein involved in a multitude of cellular functions and is implicated in various neurological disorders and cancers. nih.gov Therefore, PET imaging of σ₁ receptors can aid in diagnosis, understanding disease progression, and monitoring therapeutic responses.

Researchers have designed and synthesized a series of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ₁ receptor ligands. nih.gov These compounds have demonstrated high affinity for σ₁ receptors, with dissociation constants (Ki) in the nanomolar range, and moderate to good selectivity over the related σ₂ receptors. nih.gov

For a compound to be a successful PET tracer, it must be efficiently labeled with a positron-emitting isotope. Several 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been successfully radiolabeled with ¹⁸F. nih.govnih.gov For instance, the radioligand [¹⁸F]8, a derivative of 1-oxa-8-azaspiro[4.5]decane, was prepared with good radiochemical yield and high purity. nih.gov

Preclinical evaluations in animal models have confirmed the potential of these radiotracers. Biodistribution studies of [¹⁸F]8 in mice showed high initial uptake in the brain. nih.gov Furthermore, its accumulation in σ₁ receptor-rich areas of the brain was demonstrated through ex vivo autoradiography, and this uptake could be significantly reduced by pretreatment with a known σ₁ receptor ligand, confirming the specific binding of the tracer. nih.gov

Similarly, an ¹⁸F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, [¹⁸F]5a, was developed as a potential PET agent for imaging tumors that overexpress σ₁ receptors. nih.gov Small animal PET imaging studies showed high accumulation of this tracer in human carcinoma and melanoma xenografts in mice. nih.gov This uptake was also shown to be specific, as it was significantly reduced by the administration of a blocking agent. nih.gov These findings suggest that such derivatives are promising candidates for developing new diagnostic tools for oncology. nih.gov

CompoundTarget ReceptorKey FindingsApplication
[¹⁸F]8 (1-Oxa-8-azaspiro[4.5]decane derivative)Sigma-1 (σ₁)High affinity (Ki = 0.47 - 12.1 nM), high initial brain uptake, specific binding in σ₁ receptor-rich areas. nih.govBrain Imaging
[¹⁸F]5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane)Sigma-1 (σ₁)High affinity (Ki = 5.4 nM), high accumulation in human carcinoma and melanoma xenografts. nih.govTumor Imaging

Future Directions and Emerging Research Avenues for 1 Oxa 7 Azaspiro 4.5 Decane

Exploration of Novel and Greener Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern pharmaceutical research. Future efforts in the synthesis of 1-oxa-7-azaspiro[4.5]decane derivatives will likely concentrate on green chemistry principles to minimize waste and hazardous substance use.

Current Synthetic Approaches:

MethodDescriptionReference
N-Acyliminium SpirocyclizationA strategy for synthesizing 1-azaspiro[4.5]-7-decen-2-one from L-asparagine or L-aspartic acid. clockss.org
Diastereoselective Au/Pd Relay Catalytic Tandem CyclizationProduction of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net

Future research will likely explore catalytic methods using earth-abundant metals, enzymatic catalysis, and the use of greener solvents like water or supercritical fluids. acs.org The goal is to develop synthetic pathways with higher atom economy, reduced step counts, and minimized environmental impact.

Identification and Validation of New Biological Targets

To date, derivatives of this compound have been primarily investigated for their effects on established targets such as muscarinic M1 receptors for Alzheimer's disease and sigma-1 receptors. nih.govnih.gov The future of research in this area lies in the identification and validation of novel biological targets to expand the therapeutic applications of this scaffold.

Known Biological Targets and Activities:

Compound DerivativeBiological TargetPotential Therapeutic ApplicationReference
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneMuscarinic M1 AgonistDementia of the Alzheimer's type nih.gov
Various derivativesSigma-1 Receptor LigandsBrain imaging agents nih.gov

Advanced techniques such as chemical proteomics, activity-based protein profiling, and phenotypic screening of this compound-based compound libraries will be instrumental in uncovering new protein interactions and cellular pathways modulated by these compounds. Validation of these new targets will be crucial for developing next-generation therapeutics for a wider range of diseases.

Advanced Structural Modifications for Enhanced Potency, Selectivity, and Pharmacokinetic Profiles

Systematic structural modifications have been shown to improve the potency and selectivity of 1-oxa-8-azaspiro[4.5]decane derivatives for M1 over M2 muscarinic receptors. nih.gov Future research will delve deeper into structure-activity relationships (SAR) to fine-tune the molecular architecture for optimal therapeutic effects. A key focus will be on enhancing pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to improve drug-like characteristics. This will involve the strategic introduction of functional groups to modulate lipophilicity, metabolic stability, and cell permeability.

Integration of Multi-Omics Data in Pharmacological Profiling and Mechanism Elucidation

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the holistic pharmacological effects of this compound derivatives. By integrating these datasets, researchers can move beyond a single-target perspective to a systems-level understanding of a compound's mechanism of action. mdpi.comnih.govresearchgate.net This approach can reveal off-target effects, identify biomarkers for efficacy and toxicity, and elucidate the complex biological networks perturbed by the compound. Such a comprehensive pharmacological profile is invaluable for predicting clinical outcomes and personalizing treatment strategies.

Development of Multi-Target Directed Ligands and Hybrid Molecules

The multifactorial nature of many complex diseases, such as neurodegenerative disorders and cancer, has spurred interest in the development of multi-target directed ligands (MTDLs) and hybrid molecules. nih.govsemanticscholar.orgmdpi.comfigshare.com The this compound scaffold provides a versatile platform for designing MTDLs that can simultaneously modulate multiple disease-relevant targets. Future research will focus on the rational design of hybrid molecules that combine the pharmacophoric elements of a this compound derivative with those of other known bioactive agents to achieve synergistic therapeutic effects and overcome drug resistance.

Application of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and accurate prediction of molecular properties and biological activities. researchgate.net In the context of this compound, AI and ML algorithms can be employed to:

Design novel derivatives with desired properties through generative models.

Predict the biological activity of virtual compounds, thereby prioritizing synthesis and testing.

Develop robust Quantitative Structure-Activity Relationship (QSAR) models to guide lead optimization.

By leveraging large datasets of chemical structures and biological data, AI and ML can significantly accelerate the design-make-test-analyze cycle, leading to the faster discovery of potent and selective drug candidates based on the this compound scaffold.

Q & A

Q. How do researchers link spirocyclic conformational rigidity to pharmacological target engagement?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) predicts binding poses against targets like serotonin receptors. Conformational ensembles from NMR or MD simulations refine pose rankings. Free energy perturbation (FEP) calculates binding affinity differences between rigid and flexible analogs. Experimental validation via SPR or ITC confirms computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.